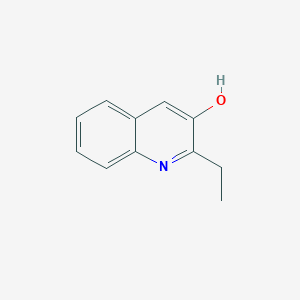
3-Quinolinol, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in numerous studies . Classical methods such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . The reaction of aniline and propanol generated predominantly quinolines, including 2-ethyl-3-methylquinoline and other alkyl quinoline .Scientific Research Applications
- 3-Quinolinol, 2-ethyl-, serves as a versatile ligand in coordination chemistry. Its oxygen atom can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, sensing, and material science. For instance, copper(II) complexes with this ligand exhibit luminescent properties, making them useful in fluorescence-based sensors and imaging agents .
- Research indicates that 3-Quinolinol, 2-ethyl-, possesses antioxidant and anti-inflammatory activities. It scavenges free radicals, protecting cells from oxidative damage. These properties make it a potential candidate for developing therapeutic agents against oxidative stress-related diseases, such as neurodegenerative disorders and cancer .
- Due to its inherent fluorescence, 3-Quinolinol, 2-ethyl-, is employed as a fluorescent probe in biological studies. Researchers use it to visualize cellular processes, monitor protein interactions, and track specific molecules. Its emission properties allow non-invasive imaging of live cells and tissues .
- The compound exhibits corrosion inhibition properties. When added to metal surfaces or coatings, it forms protective layers that prevent corrosion. Researchers explore its use in safeguarding metals in harsh environments, such as marine applications or industrial settings .
- 3-Quinolinol, 2-ethyl-, has intriguing photophysical behavior. Its absorption and emission spectra can be tuned by modifying the substituents. Researchers investigate its potential in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
- Although more research is needed, studies suggest that 3-Quinolinol, 2-ethyl-, may exhibit biological activity. Its structural resemblance to other bioactive compounds makes it an interesting scaffold for drug design. Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent .
Coordination Chemistry and Metal Complexes
Antioxidant and Anti-Inflammatory Properties
Fluorescent Probes and Imaging Agents
Corrosion Inhibition in Materials Science
Photophysical Applications
Biological Activity and Drug Development
References:
- Google Scholar. “The Effect of Mindfulness on the … - MDPI.” Link
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that “3-Quinolinol, 2-ethyl-” and related compounds may continue to be a focus of research in the future.
Mechanism of Action
Target of Action
Quinoline derivatives have been shown to bind selectively to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities are likely achieved through different mechanisms of action, including interactions with various cellular targets .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the virulence machinery of pathogens, thereby preventing host damage and disease .
Pharmacokinetics
The structural diversity of quinoline derivatives generally provides high and selective activity, as well as low toxicity on human cells . These properties can impact the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its cellular targets.
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .
properties
IUPAC Name |
2-ethylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMQJLUBZFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylquinolin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)

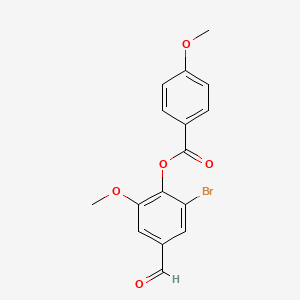
![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)
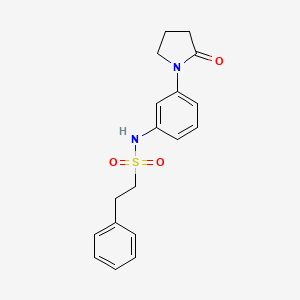
![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)
![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)
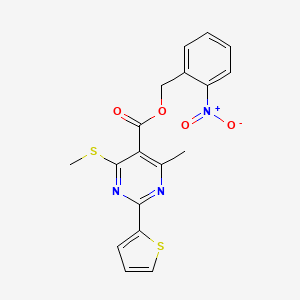
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)
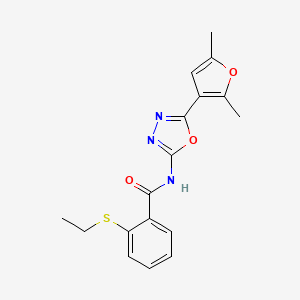

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)
![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)